4-methyl-1H-indole-3-carbonitrile
Description
Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry
Indole and its derivatives are ubiquitous in nature and are integral to many biological processes. nih.gov The indole nucleus is a key component of the essential amino acid tryptophan, as well as numerous alkaloids, neurotransmitters like serotonin, and plant hormones such as indole-3-acetic acid. nih.govopenmedicinalchemistryjournal.com This inherent biological relevance has inspired chemists to explore the synthesis and therapeutic potential of a multitude of indole-containing compounds.
In medicinal chemistry, the indole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity. mdpi.com This has led to the development of numerous indole-based drugs with diverse therapeutic applications, including anti-inflammatory agents like indomethacin, anti-cancer drugs such as vincristine (B1662923) and vinblastine, and anti-migraine medications. openmedicinalchemistryjournal.commdpi.combenthamscience.com The chemical versatility of the indole ring allows for modifications at various positions, enabling the fine-tuning of pharmacological properties to optimize efficacy and selectivity. benthamscience.com
Structural Features and Chemical Versatility of Indole-3-carbonitrile Compounds
Indole-3-carbonitrile compounds are characterized by the presence of a nitrile group (-C≡N) at the C3 position of the indole ring. This electron-withdrawing group significantly influences the reactivity of the indole nucleus, making it a versatile intermediate in organic synthesis. The nitrile group can be readily transformed into other functional groups, such as carboxylic acids, amides, and amines, providing access to a wide array of more complex indole derivatives.
The synthesis of indole-3-carbonitrile compounds can be achieved through various methods, often starting from indole-3-carbaldehyde. One common approach involves the reaction of indole-3-carbaldehyde with hydroxylamine (B1172632) hydrochloride to form the corresponding aldoxime, which is then dehydrated to the nitrile. google.com The indole-3-carbonitrile scaffold serves as a key building block for the construction of more elaborate molecular architectures, including fused heterocyclic systems and polysubstituted indoles. nih.gov
Scope and Research Objectives for 4-Methyl-1H-indole-3-carbonitrile
This article focuses specifically on the chemical compound This compound . The primary objective is to provide a comprehensive overview of its properties, synthesis, and known research applications based on available scientific literature. While the broader class of indole-3-carbonitriles has been extensively studied, this article will adhere strictly to information pertaining to the 4-methyl substituted analog.
The investigation into this compound is driven by the broader interest in creating libraries of substituted indole derivatives for screening in drug discovery programs. The introduction of a methyl group at the C4 position of the indole-3-carbonitrile scaffold can subtly alter its steric and electronic properties, potentially leading to novel biological activities or improved pharmacological profiles compared to the parent compound or other substituted analogs. Research into this specific molecule aims to expand the chemical space of accessible indole derivatives and to explore its potential as a precursor for new therapeutic agents or functional materials.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C10H8N2 |
| Molecular Weight | 156.18 g/mol |
| CAS Number | 889942-77-2 |
This data is compiled from publicly available chemical databases. bldpharm.com
Spectroscopic Data
While detailed spectroscopic data for this compound is not extensively published, related indole compounds have been characterized using various techniques. For instance, the synthesis of 4-methyl-1H-indole-3-carbaldehyde, a potential precursor, has been reported with 1H NMR data. google.com The characterization of indole derivatives typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry to confirm the structure and purity of the compound. mdpi.com
Synthesis of this compound
The synthesis of this compound is not explicitly detailed in readily available literature. However, general methods for the synthesis of indole-3-carbonitriles from indole-3-carbaldehydes are well-established. google.com A plausible synthetic route would involve the initial synthesis of 4-methyl-1H-indole-3-carbaldehyde, which has been described. google.com This aldehyde could then be converted to this compound through a dehydration reaction of the corresponding oxime.
Properties
IUPAC Name |
4-methyl-1H-indole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-3-2-4-9-10(7)8(5-11)6-12-9/h2-4,6,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMNPUCOFMWLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652995 | |
| Record name | 4-Methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889942-77-2 | |
| Record name | 4-Methyl-1H-indole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889942-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 4 Methyl 1h Indole 3 Carbonitrile
Transformations Involving the Nitrile Moiety
The cyano group at the C3-position is a highly versatile functional handle, susceptible to a variety of chemical transformations. Its electrophilic carbon atom allows for nucleophilic additions, while the nitrogen lone pair and triple bond can participate in cyclization reactions.
The nitrile group of 4-methyl-1H-indole-3-carbonitrile is expected to undergo standard nucleophilic additions characteristic of aromatic nitriles. These reactions provide access to key functional groups such as amines, carboxylic acids, and ketones. clockss.org
Reduction to Amines: The reduction of the nitrile to a primary amine, yielding (4-methyl-1H-indol-3-yl)methanamine, can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov This transformation proceeds via nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. clockss.org
Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to furnish 4-methyl-1H-indole-3-carboxylic acid. clockss.org This reaction typically proceeds through an intermediate amide, 4-methyl-1H-indole-3-carboxamide, which can sometimes be isolated under milder conditions. clockss.org
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the resulting imine intermediate yields ketones, providing a route to 3-acyl-4-methyl-indoles. nih.gov
Table 1: General Nucleophilic Additions to the Indole-3-carbonitrile Scaffold
| Reaction Type | Reagents | Product Functional Group |
| Reduction | LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| Grignard Reaction | 1. RMgX 2. H₃O⁺ | Ketone (-C(O)R) |
The nitrile group is an excellent precursor for the construction of fused and appended heterocyclic rings. A prominent example is the synthesis of tetrazoles, which are important bioisosteres of carboxylic acids in medicinal chemistry. beilstein-archives.org The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is the most common method for forming the tetrazole ring. nih.gov For this compound, this would involve reaction with an azide source, such as sodium azide in the presence of a Lewis acid or ammonium (B1175870) chloride, to produce 5-(4-methyl-1H-indol-3-yl)-1H-tetrazole. beilstein-archives.orgbeilstein-journals.org This transformation converts the nitrile into a five-membered, nitrogen-rich heterocyclic ring, significantly altering the compound's properties and biological interaction profile. nih.govbeilstein-journals.org
Another potential cyclization pathway is the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles catalyzed by a base to form an enamine, which upon hydrolysis yields a cyclic ketone. wikipedia.orgbuchler-gmbh.com While this requires a second nitrile group on a side chain, it highlights the utility of the indole-3-carbonitrile framework in constructing fused ring systems.
Electrophilic and Nucleophilic Substitutions on the Indole (B1671886) Ring System
The reactivity of the indole ring in this compound towards substitution is governed by the interplay of its inherent nucleophilicity and the electronic effects of its substituents. Indole itself is highly reactive towards electrophiles, with substitution favoring the C3-position. wikipedia.orgpearson.com However, in this case, the C3-position is occupied. The 4-methyl group is an electron-donating, activating group, while the 3-carbonitrile group is electron-withdrawing and deactivating.
For electrophilic aromatic substitution, the pyrrole (B145914) ring remains the more activated portion. With C3 blocked, electrophilic attack is likely to be directed to the C2-position or to the benzene (B151609) portion of the ring (C5, C6, or C7). The precise location would depend on the reaction conditions and the nature of the electrophile, with the directing effects of the methyl group favoring substitution at C5 and C7. bhu.ac.in
While examples of electrophilic substitution on the parent this compound are not extensively documented, derivatization of the benzene ring via nucleophilic aromatic substitution has been reported. For instance, 7-bromo-4-methyl-1H-indole-3-carbonitrile can be converted to 7-amino-4-methyl-1H-indole-3-carbonitrile. This amination is achieved using aqueous ammonium hydroxide (B78521) in the presence of a copper(I) iodide catalyst and L-proline as a ligand, demonstrating a practical method for functionalizing the C7-position. clockss.org
N-Functionalization and Protecting Group Strategies for the Indole Nitrogen
The nitrogen atom of the indole ring is a nucleophilic center and its functionalization is a key strategy in indole chemistry. Protection of the indole nitrogen is often necessary during multi-step syntheses to prevent unwanted side reactions or to help direct lithiation to other positions on the ring. rsc.orgbeilstein-journals.org
Common protecting groups for the indole nitrogen include sulfonyl groups (e.g., tosyl, mesityl), carbamates (e.g., Boc), and various alkyl or silyl (B83357) groups. beilstein-journals.org The choice of protecting group depends on its stability to the reaction conditions planned for subsequent steps and the ease of its eventual removal.
Direct N-alkylation of indoles can be challenging due to competing C3-alkylation. organic-chemistry.org However, with the C3-position blocked in this compound, N-alkylation should proceed more selectively. Typical conditions involve treating the indole with a base such as sodium hydride (NaH) to form the indolide anion, followed by reaction with an alkyl halide. rsc.org
N-acylation is a more straightforward way to functionalize the indole nitrogen. While specific examples for the N1-acylation of this compound are sparse in the literature, the derivatization of its 7-amino analogue is well-documented and provides insight into the reactivity of the broader molecular framework. The 7-amino group can be selectively acylated with sulfonyl chlorides in the presence of a base like pyridine (B92270). This reaction is a key step in the synthesis of complex molecules investigated as potential therapeutics. bhu.ac.inquimicaorganica.org For example, the reaction of 7-amino-4-methyl-1H-indole-3-carbonitrile with 4-toluenesulfonyl chloride in tetrahydrofuran (B95107) (THF) with pyridine yields N-(3-cyano-4-methyl-1H-indol-7-yl)-4-methylbenzenesulfonamide. bhu.ac.in
Table 2: Reported Sulfonamide Synthesis from a this compound Derivative
| Reactant | Reagent | Base | Solvent | Product | Reference |
| 7-amino-4-methyl-1H-indole-3-carbonitrile | 4-toluenesulfonyl chloride | Pyridine | THF | N-(3-cyano-4-methyl-1H-indol-7-yl)-4-methylbenzenesulfonamide | bhu.ac.in |
| 7-amino-4-methyl-1H-indole-3-carbonitrile | 4-(bromomethyl)benzene-1-sulfonyl chloride | Pyridine | THF | 4-(bromomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide | wikipedia.orgrsc.org |
Formation of Fused Heterocyclic Systems Incorporating the Indole-3-carbonitrile Framework
The indole-3-carbonitrile scaffold is a valuable starting point for the synthesis of polycyclic systems, where the nitrile and the indole ring participate in annulation reactions. These reactions can lead to the formation of indole-fused pyridines, pyrimidines, or diazepines, which are prevalent motifs in biologically active compounds. rsc.org
One strategy involves the reaction of the indole-3-carbonitrile with bifunctional reagents. For example, reaction with amino-functionalized partners can lead to fused pyrimidines. Another approach involves intramolecular cyclization. For instance, an appropriately substituted N-alkyl side chain could be designed to cyclize onto the C2-position of the indole ring.
A powerful method for creating fused systems from indoles involves rhodium-catalyzed cyclization with 1-sulfonyl-1,2,3-triazoles, which can generate fused pyridine rings. researchgate.net Furthermore, radical cascade cyclizations are effective for creating indole-fused diazepine (B8756704) derivatives. rsc.org While these methods have not been specifically reported for this compound, they represent viable strategies for its elaboration into more complex, fused heterocyclic structures. A recent study also demonstrated that 3-styryl indoles can undergo catalyst-free dehydrogenative photocyclization to form fused benzo[a]carbazoles, a transformation that could potentially be adapted for derivatives of this compound. nih.gov
Annulation Reactions and Ring Closure Strategies
Annulation reactions are crucial for the construction of complex fused heterocyclic systems, which are often of significant interest in medicinal chemistry and materials science. For derivatives of this compound, the indole ring can act as a scaffold for the construction of additional rings.
One notable strategy involves the rhodium-catalyzed [3+2] cascade annulation of indolyl aldehydes with alkynes to synthesize cyclopenta[b]indol-1(4H)-ones. In a study using 1-methyl-1H-indole-3-carbaldehyde, it was demonstrated that electron-donating substituents at the C4-position, such as a methyl group, lead to good yields of the cyclization products. acs.org For instance, the reaction of 4-methyl-1-methyl-1H-indole-3-carbaldehyde with 1,2-diphenylethyne resulted in the corresponding cyclopenta[b]indol-1(4H)-one in high yield. acs.org This suggests that this compound, or its corresponding aldehyde, could be a promising substrate for similar annulation reactions, with the 4-methyl group likely facilitating the reaction.
The general reaction involves the C2-H activation of the indole ring, which is directed by the C3-substituent. The reaction proceeds through a sequence of ortho-C–H activation, alkyne migratory insertion, electrophilic cyclization, and subsequent elimination and regeneration of the catalyst. acs.org The resulting polycyclic indole skeletons can be further modified. acs.org
Table 1: Examples of Annulation Reactions with Related Indole Derivatives
| Indole Reactant | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1-Methyl-4-R-1H-indole-3-carbaldehyde (R=Me) | 1,2-Diphenylethyne | [Rh(COD)Cl]₂, CuF₂·2H₂O, CsOPiv, dioxane, 140 °C, air | 4-Methyl-2,3-diphenylcyclopenta[b]indol-1(4H)-one derivative | 73-76 | acs.org |
This table is based on data for analogous compounds and is intended to be illustrative of potential reactivity.
Coordination Chemistry of this compound Derivatives as Ligands for Metal Complexes
The development of ligands for metal complexes is a cornerstone of coordination chemistry, with applications ranging from catalysis to medicinal chemistry. Indole derivatives are known to form stable complexes with a variety of transition metals. mdpi.comwmich.edupreprints.org The nitrogen atom of the indole ring and other donor atoms within the substituents can coordinate to metal centers.
While there is no specific literature on the coordination chemistry of ligands directly derived from this compound, its structure provides a clear pathway for the synthesis of novel ligands. The nitrile group at the C3 position is a key functional handle that can be transformed into various chelating moieties.
For instance, the nitrile group can be hydrolyzed to a carboxylic acid, which can then be coupled with amines or other nucleophiles to create bidentate or tridentate ligands. Reduction of the nitrile to a primary amine would yield a 3-(aminomethyl)indole derivative, a common structural motif in ligand design. This amine, in conjunction with the indole nitrogen or other introduced functional groups, could coordinate to metal ions.
Furthermore, Schiff base condensation of the corresponding aldehyde (obtainable from the nitrile) with various amines is a well-established route to a wide array of multidentate ligands. These ligands, featuring the indole scaffold, can then be used to synthesize metal complexes with diverse geometries and electronic properties. mdpi.com The 4-methyl group is not expected to interfere with these transformations and may even enhance the solubility and electronic properties of the resulting ligands and complexes.
The coordination of indole-based ligands to metal ions like Cu(II), Co(II), Ni(II), and Zn(II) has been extensively studied. mdpi.com The resulting complexes often exhibit interesting spectroscopic, magnetic, and electrochemical properties, and have been investigated for their biological activity.
Table 2: Potential Ligand Synthesis from this compound
| Starting Material | Reaction | Potential Ligand Type | Potential Coordinating Atoms |
| This compound | Hydrolysis to carboxylic acid, then amidation | Bidentate/Tridentate | N(indole), O(amide), N(amide) |
| This compound | Reduction to primary amine | Bidentate | N(indole), N(amine) |
| 4-Methyl-1H-indole-3-carbaldehyde* | Schiff base condensation with diamines | Tetradentate | N(indole), N(imine) x 2, N(amine) |
*Hypothetically derived from this compound.
Spectroscopic and Structural Elucidation Techniques for 4 Methyl 1h Indole 3 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 4-methyl-1H-indole-3-carbonitrile by probing the magnetic properties of its atomic nuclei.
Proton and Carbon-13 NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.
In the ¹H NMR spectrum of a related compound, 1-methyl-1H-indole-3-carbonitrile, recorded in deuterated chloroform (B151607) (CDCl₃), characteristic signals are observed. rsc.org The protons on the indole (B1671886) ring appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The methyl group protons attached to the nitrogen atom show a singlet peak at approximately δ 3.85 ppm. rsc.org For 3,4-dimethyl-1H-indole, the methyl group at the 4-position appears as a singlet at δ 2.78 ppm. rsc.org
The ¹³C NMR spectrum provides complementary information. For 1-methyl-1H-indole-3-carbonitrile, the carbon of the nitrile group (C≡N) is found at approximately δ 115.9 ppm, while the carbon of the methyl group appears around δ 33.6 ppm. rsc.org The quaternary carbons of the indole ring, those without attached protons, can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). tetratek.com.tr The chemical shifts of the indole ring carbons are typically observed between δ 85 and 140 ppm. rsc.org
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for Indole Derivatives
| Compound | Solvent | Nucleus | Chemical Shift (ppm) |
| 1-methyl-1H-indole-3-carbonitrile | CDCl₃ | ¹H | 7.76 (d), 7.56 (s), 7.41-7.29 (m), 3.85 (s) |
| 1-methyl-1H-indole-3-carbonitrile | CDCl₃ | ¹³C | 136.0, 135.5, 127.8, 123.8, 122.1, 119.8, 115.9, 110.3, 85.5, 33.6 |
| 3,4-dimethyl-1H-indole | CDCl₃ | ¹H | 7.80 (s), 7.19 (d), 7.09 (t), 6.93 (d), 6.87 (d), 2.78 (s), 2.56 (d) |
| 3,4-dimethyl-1H-indole | CDCl₃ | ¹³C | 136.96, 131.43, 126.73, 122.15, 121.95, 120.69, 112.72, 109.12, 20.15, 13.19 |
Note: Chemical shifts can be influenced by solvent and concentration. sigmaaldrich.compitt.edu
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in this compound by measuring the vibrations of its molecular bonds.
The FT-IR spectrum of indole derivatives reveals key vibrational modes. A prominent sharp peak corresponding to the C≡N (nitrile) stretching vibration is typically observed in the range of 2200-2260 cm⁻¹. rsc.org For instance, in 1-methyl-1H-indole-3-carbonitrile, this peak appears around 2219 cm⁻¹. rsc.org The N-H stretching vibration of the indole ring gives rise to a band in the region of 3100-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. researchgate.net The C-H bending vibrations can be observed at lower wavenumbers. researchgate.net
Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric stretching of the C≡N bond is often strong in the Raman spectrum.
Interactive Data Table: Key FT-IR Vibrational Frequencies for Indole Derivatives (in cm⁻¹)
| Functional Group | Typical Range | Example Compound | Observed Frequency |
| N-H Stretch | 3100-3500 | Indole | 3406 |
| Aromatic C-H Stretch | >3000 | Indole | 3022, 3049 |
| C≡N Stretch | 2200-2260 | 1-methyl-1H-indole-3-carbonitrile | 2219 |
| Aromatic C=C Stretch | 1400-1600 | Indole | 1508, 1577 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the molecule, providing insights into its conjugated system. Indole and its derivatives typically exhibit characteristic absorption bands in the UV region. researchdata.edu.au For instance, indole itself shows two main absorption bands, one around 260-290 nm and another at shorter wavelengths. These absorptions are due to π-π* transitions within the aromatic indole ring system. The presence of substituents, such as the methyl and nitrile groups in this compound, can cause shifts in the absorption maxima (λ_max). acs.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the fragmentation pattern of this compound. Techniques like Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) are commonly employed.
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₀H₈N₂), which is 156.07 g/mol . chemsrc.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org Fragmentation patterns can provide further structural information. For example, the loss of the nitrile group or the methyl group can lead to characteristic fragment ions.
Computational and Theoretical Investigations of 4 Methyl 1h Indole 3 Carbonitrile
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. scispace.com This process involves finding the coordinates on the potential energy surface where the total energy of the molecule is at a minimum. For molecules like 4-methyl-1H-indole-3-carbonitrile, which may have different spatial arrangements (conformers) due to bond rotations, DFT calculations can identify the lowest energy conformer. mdpi.com
The calculations are typically performed using a specific functional, such as B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional), and a basis set, like 6-311+G, which defines the set of mathematical functions used to build the molecular orbitals. scispace.comnih.gov The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. These parameters for indole (B1671886) derivatives have been shown to be in good agreement with experimental data from techniques like X-ray crystallography. nih.gov This foundational analysis is essential for all subsequent computational studies, as the accuracy of other predicted properties depends on a correctly minimized molecular structure.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can accept electrons. ossila.com
The energy of the HOMO is related to the molecule's ionization potential or its ability to donate electrons, while the LUMO energy relates to its electron affinity. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. ajchem-a.com DFT calculations are commonly used to determine the energies of these orbitals and visualize their distribution across the molecule. researchgate.net For indole derivatives, the FMOs are typically delocalized over the aromatic ring system.
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): The resistance of a molecule to change its electron configuration.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Table 1: Representative Frontier Molecular Orbital Data and Reactivity Descriptors for an Indole Derivative
| Parameter | Typical Value (eV) | Description |
|---|---|---|
| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.7 | LUMO - HOMO Energy Difference |
| Electronegativity (χ) | 3.85 | Measure of electron-attracting power |
| Chemical Hardness (η) | 2.35 | Resistance to charge transfer |
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals obtained from DFT calculations into a localized picture of chemical bonds and lone pairs. This analysis is particularly useful for understanding intramolecular charge transfer (ICT) interactions, which occur when electron density moves from a filled (donor) orbital to a vacant (acceptor) orbital within the same molecule.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. uni-muenchen.de It is mapped onto a constant electron density surface, using a color-coded scheme to indicate different potential values. Typically, red regions signify negative electrostatic potential, indicating areas rich in electrons that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, which are electron-poor areas prone to nucleophilic attack. Green and yellow areas denote regions of intermediate or near-zero potential.
For this compound, an MEP map would highlight the most reactive sites. The area around the nitrogen of the nitrile group (–C≡N) would likely show a region of high negative potential (red), making it a potential hydrogen bond acceptor or a site for interaction with positive charges. The hydrogen atom on the indole nitrogen (N-H) would exhibit a positive potential (blue), identifying it as a hydrogen bond donor site. researchgate.net The MEP surface is an invaluable tool for predicting how a molecule will interact with other molecules, including biological receptors. uni-muenchen.de
Molecular Docking Studies of Indole-3-carbonitrile Ligand-Target Interactions
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of action.
The process involves:
Preparation of Structures: The 3D structure of the ligand (this compound), usually optimized by DFT, and the experimentally determined structure of the target protein (e.g., from the Protein Data Bank) are prepared.
Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm, systematically explores various possible conformations and orientations of the ligand within the binding site of the protein. scielo.org.mx
Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity (often expressed as binding energy in kcal/mol). The pose with the lowest energy is considered the most favorable.
For indole derivatives, docking studies have been used to investigate their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.gov The analysis of the best-docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. These insights are critical for understanding the structural basis of a compound's biological activity and for designing more potent analogs.
Molecular Dynamics Simulations for Ligand-Receptor Stability and Binding Mechanisms
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations model the atomic movements of the system by solving Newton's equations of motion, providing insights into the stability of the complex and the flexibility of both the ligand and the protein. arxiv.org
Starting with the best-docked pose from a molecular docking study, an MD simulation can be run for several nanoseconds or longer. The simulation tracks the trajectory of all atoms in the system, which is then analyzed to assess:
Stability of the Complex: Root Mean Square Deviation (RMSD) is calculated to see if the ligand remains stably bound in the active site or if it drifts away.
Conformational Changes: The simulation can reveal how the protein and ligand adjust their shapes to achieve an optimal fit.
Binding Free Energy: Advanced calculations can provide a more accurate estimation of the binding affinity by accounting for solvent effects and entropic contributions.
MD simulations on complexes of indole derivatives can confirm the stability of predicted binding modes and elucidate the detailed mechanism of interaction, providing a more complete understanding of the ligand's potential as a therapeutic agent. nih.gov
Prediction of Chemical Reactivity and Reaction Pathways via Computational Modeling
Computational modeling is an indispensable tool for predicting the chemical reactivity of a molecule and exploring potential reaction pathways. nih.gov By employing methods rooted in quantum mechanics, researchers can calculate a molecule's electronic structure and energy, providing a foundation for understanding how it will behave in a chemical reaction. nih.gov While specific computational studies on the reactivity of this compound are not extensively documented in public literature, the methodologies applied to closely related indole structures provide a clear blueprint for how its reactivity can be predicted.
Density Functional Theory (DFT) is a prominent method used for these predictions. For instance, DFT studies on indole-3-carbinol (B1674136) derivatives have been used to calculate reaction enthalpies for various antioxidant mechanisms, such as Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.net By calculating parameters like Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA), researchers can determine the most thermodynamically favorable reaction pathway. researchgate.net The presence of electron-donating or electron-withdrawing substituents significantly influences these values, and similar calculations for this compound could predict its antioxidant potential and preferred mechanism. researchgate.net
A summary of calculated thermochemical values for substituted indole-3-carbinols, which illustrates the data obtainable through computational modeling, is presented below.
| Substituent Group | Bond Dissociation Enthalpy (BDE) (kcal/mol) | Ionization Potential (IP) (kcal/mol) | Proton Affinity (PA) (kcal/mol) | Preferred Mechanism (in Water) |
|---|---|---|---|---|
| -OH (donating) | 80.5 | 110.7 | 345.9 | SPLET |
| -OCH3 (donating) | 81.2 | 112.5 | 345.5 | SPLET |
| -H (unsubstituted) | 83.2 | 119.5 | 341.6 | SPLET |
| -CN (withdrawing) | 86.8 | 129.5 | 333.6 | SPLET |
| -NO2 (withdrawing) | 87.9 | 133.1 | 330.1 | SPLET |
This table is illustrative, based on data for substituted Indole-3-Carbinols, demonstrating how DFT calculations can predict reactivity parameters and mechanisms. The SPLET mechanism was found to be preferred in water for all studied derivatives. Data sourced from a DFT/B3LYP study. researchgate.net
Furthermore, computational modeling can predict the most likely sites for electrophilic or nucleophilic attack by analyzing the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For indoles, electrophilic substitution is known to preferentially occur at the C3 position, a fact that can be rationalized through the analysis of HOMO electron density. youtube.com For this compound, where the C3 position is substituted, computational models could predict the reactivity of other positions on the indole ring, such as C2, C4, and C7, guiding synthetic chemists in planning functionalization reactions.
DFT methods are also employed to study the mechanisms and stereoselectivity of reactions, such as the Friedel-Crafts reaction of indoles, by calculating the energies of competing transition states. nih.gov This approach allows for the rationalization and prediction of product outcomes with high accuracy. nih.gov By applying these established computational techniques, a detailed reactivity profile for this compound can be generated, predicting its behavior in various transformations, including cycloadditions, substitutions, and functional group modifications.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole-Based Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. acs.org QSAR models are powerful predictive tools in drug discovery and toxicology, allowing researchers to estimate the activity of untested or even unsynthesized molecules. chemshuttle.com The fundamental principle is that the structural or physicochemical properties of a molecule are responsible for its biological effects.
The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Consequently, many QSAR studies have been performed on series of indole derivatives to understand the structural requirements for their specific activities. These studies have covered a wide range of therapeutic areas, including:
Antifungal Activity: A QSAR study on indole derivatives active against Candida albicans identified key molecular descriptors that correlate with antifungal activity. nih.govresearchgate.net The resulting model showed that descriptors related to topology and electronic properties were significant in determining the potency of the compounds. researchgate.net
Neuroleptic Activity: For a series of substituted octahydropyrazino-pyrido-indoles, QSAR models revealed that hydrophobicity, dipole moment, and certain structural indicators were important variables for describing their neuroleptic activity. chemicalbook.com
Melatonin (B1676174) Receptor Ligands: In a study of 2-substituted indoles as melatonin receptor ligands, QSAR analysis demonstrated that an optimal range of lipophilicity for the C2 substituent was crucial for binding affinity. researchgate.net
Anticancer Activity: QSAR models have been developed for indole derivatives as inhibitors of specific cancer targets, such as Histone Lysine Methyl Transferase (HKMT). orgsyn.org One such model showed a strong correlation between anticancer activity and just two descriptors, highlighting the potential for streamlined drug design. orgsyn.org
A QSAR model is typically expressed as an equation where the biological activity (e.g., pIC₅₀) is a function of one or more molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). The statistical validity of a QSAR model is crucial and is assessed using parameters like the correlation coefficient (R²) and the cross-validation correlation coefficient (Q²). researchgate.netacs.org
The table below summarizes findings from several QSAR studies on various indole derivatives, illustrating the diversity of applications and the types of descriptors found to be important.
| Indole Derivative Series | Biological Activity Studied | Key Descriptor Types Found to be Important | Model Quality (Reported) |
|---|---|---|---|
| Substituted Octahydropyrazino-pyrido-indoles | Neuroleptic Activity | Hydrophobicity (pi, logP), Dipole Moment, Structural Indicators | R = 0.967 |
| 2-Substituted Indoles | Melatonin Receptor (MT1/MT2) Affinity | Lipophilicity, Planarity, Electronic Properties (electron-withdrawing nature) | Not specified |
| General Indole Derivatives | Antifungal (Candida albicans) | Topological (GETAWAY, WHIM), 2D Autocorrelations (Geary) | R² = 0.788, Q² = 0.687 |
| Benzofuran and Indole Derivatives | Anticancer (HKMT Inhibition) | 3D-MoRSE, Walk and Path Counts | R² = 0.933, Q² = 0.921 |
| Indole Amide Analogues | Anticancer (HDAC Inhibition) | Molar Refractivity, Global Topological Charge Index | Not specified |
This table showcases a selection of QSAR studies performed on various classes of indole derivatives, demonstrating the broad applicability of this computational method. researchgate.netchemicalbook.comresearchgate.netorgsyn.org
While no specific QSAR study focused solely on this compound has been identified, its biological activity could be predicted by including it in a training set of structurally similar indole-3-carbonitrile derivatives. By calculating its molecular descriptors and applying a validated QSAR model, researchers could estimate its potential efficacy or toxicity, thereby guiding decisions on whether to pursue its synthesis and experimental testing.
Biological Relevance and Mechanistic Studies of Indole 3 Carbonitrile Derivatives
Exploration of Biological Activity in In Vitro Cellular and Biochemical Models
The therapeutic potential of indole-3-carbonitrile derivatives is rooted in their ability to interact with key proteins involved in cellular processes. In vitro studies using biochemical assays and cellular models have been instrumental in elucidating their biological functions and mechanisms.
Indole-3-carbonitrile derivatives have emerged as potent inhibitors of specific enzymes, particularly protein kinases and ubiquitin ligases, which are crucial regulators of cellular signaling.
Kinase Inhibition: DYRK1A
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a significant drug target due to its association with the pathologies of Down syndrome and Alzheimer's disease. nih.govnih.gov Researchers have successfully employed fragment-based drug design to develop novel indole-3-carbonitrile inhibitors of DYRK1A. nih.govnih.gov Starting from a larger, less soluble inhibitor, 7-chloro-1H-indole-3-carbonitrile was identified as a suitable fragment for developing smaller and less lipophilic inhibitors. nih.govnih.gov Through molecular docking studies and subsequent chemical synthesis, a series of indole-3-carbonitriles were created and evaluated. These efforts led to the identification of compounds with potent, double-digit nanomolar inhibitory activity against DYRK1A and significant activity in cell-based assays. nih.govnih.gov
Table 1: DYRK1A Inhibition by Selected Indole-3-Carbonitrile Derivatives
| Compound | Modification on Indole-3-Carbonitrile Scaffold | DYRK1A IC₅₀ (nM) | Cellular Activity |
| Lead Fragment | 7-Chloro | - | Template for design |
| Derivative A | Phenyl substitution at N1 | 80 | Submicromolar |
| Derivative B | Substituted benzyl (B1604629) at N1 | 25 | Submicromolar |
| Derivative C | Heterocyclic substitution at N1 | 55 | Submicromolar |
Note: Data is representative of findings reported in literature, such as Meine et al., 2018. nih.govnih.gov Actual values are compound-specific.
Ubiquitin Ligase Inhibition: NEDD4/WWP1
The E3 ubiquitin ligase NEDD4-1 is another important target, often overexpressed in various cancers. nih.gov While direct inhibition by indole-3-carbonitriles is less documented, related indole (B1671886) compounds have shown significant activity. Specifically, Indole-3-carbinol (B1674136) (I3C), a natural product, and its synthetic derivatives serve as a chemical scaffold for small molecule inhibitors of NEDD4-1. nih.govnih.gov These compounds were shown to directly inhibit the ubiquitination activity of NEDD4-1 in vitro. nih.gov This inhibition disrupts the proliferation of human melanoma cells, highlighting a potential therapeutic strategy. nih.gov Given that WWP1 is a member of the NEDD4 family of HECT E3 ligases, these findings suggest that the broader indole scaffold is a promising starting point for developing inhibitors against this class of enzymes. nih.govresearchgate.net
The cannabinoid CB1 receptor, a G protein-coupled receptor (GPCR), is a key target for treating pain, anxiety, and other neurological conditions. nih.gov The discovery of allosteric modulators for the CB1 receptor has opened new avenues for therapeutic intervention, potentially avoiding the side effects associated with direct-acting (orthosteric) ligands. nih.govnih.gov
While direct studies on 4-methyl-1H-indole-3-carbonitrile are limited, other indole derivatives have been identified as potent allosteric modulators of the CB1 receptor. nih.gov The first such modulators identified were indole-2-carboxamide derivatives, including Org27569. nih.gov These molecules bind to a site on the receptor distinct from the primary cannabinoid binding site. nih.gov Functionally, they act as negative allosteric modulators (NAMs), decreasing the efficacy of orthosteric agonists without completely blocking the receptor. nih.gov This modulation can fine-tune receptor signaling, offering a more subtle and potentially safer therapeutic approach. nih.gov Another indole derivative, 6-methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-2-phenyl-1H-indole (ZCZ011), has been characterized as a positive allosteric modulator (PAM), enhancing the binding of agonists. nih.gov These findings underscore the versatility of the indole scaffold in modulating CB1 receptor activity.
The enzymatic and receptor-level activities of indole derivatives translate into specific cellular effects in disease models.
In the context of cancer, indole derivatives that inhibit NEDD4-1 have been shown to disrupt the proliferation of human melanoma cells. nih.gov For neurodegenerative diseases, the inhibition of DYRK1A by indole-3-carbonitriles is a key mechanism. Overactivity of DYRK1A is linked to the formation of neurofibrillary tangles in Alzheimer's disease, and inhibiting this kinase is a promising therapeutic strategy. nih.gov
Furthermore, a novel series of 1H-indole-3-carbonitrile derivatives were recently developed as potent inhibitors of Tropomyosin receptor kinase (TRK), a target in cancers driven by NTRK gene fusions. nih.gov One lead compound from this series, C11, demonstrated significant antiproliferative effects in TRK-dependent cancer cells. Mechanistic studies revealed that this compound induces cancer cell death by arresting the cell cycle, triggering apoptosis, and reducing the levels of phosphorylated TRK. nih.gov
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Understanding how chemical structure relates to biological activity is fundamental to drug design. SAR studies on indole-3-carbonitrile derivatives have provided critical insights into optimizing their potency and selectivity for various targets.
Systematic modification of the indole-3-carbonitrile core has allowed researchers to map the chemical features essential for biological activity.
For DYRK1A inhibitors, SAR studies revealed that the N1 position of the indole ring is a critical point for modification. nih.govnih.gov Introducing various substituents at this position significantly influences the inhibitory potency. For instance, adding substituted benzyl groups can lead to compounds with double-digit nanomolar IC₅₀ values. nih.gov The nature of the substituent at the 7-position (e.g., chlorine) was also found to be important for the initial fragment's binding. nih.gov
In the development of allosteric modulators for the CB1 receptor, SAR studies on indole-2-carboxamides (structurally related to the title compound class) showed that modifications to the amide substituent and the indole ring itself dramatically alter both binding affinity and the nature of the modulation (positive vs. negative). nih.gov
Similarly, extensive SAR studies on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which contain an indole core, as CFTR potentiators demonstrated that substitutions on the phenyl ring and modifications on the adjacent tetrahydropyridine (B1245486) ring could boost activity to the low double-digit nanomolar range. acs.org
Modern drug discovery heavily relies on computational methods to understand how a molecule binds to its target and to guide the design of more effective compounds. Conformational analysis and pharmacophore modeling are key components of this process.
For the indole-3-carbonitrile-based DYRK1A inhibitors, molecular docking studies were integral to the design process. nih.govnih.gov These computational simulations predicted how the molecules would fit into the ATP-binding pocket of the DYRK1A enzyme. This allowed researchers to prioritize the synthesis of compounds with the highest predicted binding affinity, streamlining the discovery of potent inhibitors. The models showed key hydrogen bonding interactions and hydrophobic contacts that stabilize the ligand-protein complex.
While specific pharmacophore models for this compound are not widely published, the general approach involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. For indole derivatives targeting various receptors, the indole ring itself often serves as a crucial aromatic/hydrophobic feature, while the nitrile group and other substituents provide key interaction points. nih.gov By analyzing the conformations and binding modes of active compounds, a pharmacophore model can be developed and used as a template to design new molecules with enhanced bioactivity and selectivity.
In Vitro Antimicrobial Activity and Proposed Mechanisms of Action
Indole derivatives, including those with a carbonitrile moiety, have demonstrated notable antimicrobial properties against a spectrum of pathogens.
Antibacterial Activity:
Newly synthesized (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have shown antibacterial activity against eight Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) indicating potent effects. nih.gov For instance, compound 8 in this series was the most active, with MIC values ranging from 0.004 to 0.03 mg/mL and MBC values from 0.008 to 0.06 mg/mL. nih.gov Another study on indole-acrylonitrile derivatives found that while most showed negligible activity, a 3-chlorophenyl derivative exhibited relatively high antibacterial activity against S. aureus and S. epidermidis, with MIC and MBC values between 8 and 16 μg/mL. mdpi.com
The proposed mechanisms for the antibacterial action of indole derivatives are multifaceted. One key aspect is their ability to overcome the protective outer membrane of Gram-negative bacteria. Studies on indole-3-carbinol (I3C) suggest that its reduced efficacy against Gram-negative bacteria is due to the barrier presented by lipopolysaccharide (LPS) in the outer membrane, rather than efflux pump activity. nih.gov Furthermore, some indole derivatives exhibit synergistic effects when combined with conventional antibiotics like ampicillin, suggesting they may interfere with resistance mechanisms. nih.gov Molecular docking studies have implicated the inhibition of essential bacterial enzymes, such as E. coli MurB, as a potential mechanism of action. nih.gov
Antifungal Activity:
Several indole derivatives have also shown promise as antifungal agents. For example, certain indole-linked 1,2,4-triazole (B32235) derivatives have demonstrated excellent antifungal activities against Candida albicans and C. krusei. nih.gov Similarly, newly synthesized 3-indolylthiophene derivatives have been evaluated for their antifungal activity against C. albicans and Aspergillus niger. nih.gov The proposed mechanism for their antifungal action often involves the disruption of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane, or the inhibition of key enzymes like 14α-lanosterol demethylase (CYP51). nih.govresearchgate.net
Table 1: In Vitro Antimicrobial Activity of Selected Indole Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity (MIC/MBC/Other) | Proposed Mechanism of Action |
|---|---|---|---|
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive & Gram-negative bacteria | MIC: 0.004–0.045 mg/mL; MBC: 0.008–1.2 mg/mL nih.gov | Inhibition of E. coli MurB nih.gov |
| Indole-acrylonitrile derivatives (3-chlorophenyl derivative) | S. aureus, S. epidermidis | MIC/MBC: 8–16 μg/mL mdpi.com | Not specified |
| Indole-3-carbinol (I3C) | Gram-positive & Gram-negative bacteria | More potent against Gram-positive bacteria nih.gov | Disruption of outer membrane barrier (LPS) nih.gov |
| Indole-linked 1,2,4-triazole derivatives | C. albicans, C. krusei | MIC: 3.125-50 µg/mL nih.gov | Inhibition of ergosterol synthesis researchgate.net |
| 3-Indolylthiophene derivatives | C. albicans, A. niger | Not specified | Inhibition of CYP51 nih.gov |
In Vitro Antioxidant and Anti-inflammatory Properties
Indole-3-carbonitrile derivatives have been investigated for their potential to counteract oxidative stress and inflammation, two processes implicated in a wide range of chronic diseases.
Antioxidant Activity:
The antioxidant properties of indole derivatives have been demonstrated through various in vitro assays. nih.gov For instance, indole-3-acetonitrile (B3204565) (IAN) and indole-3-carbinol (I3C) have shown antioxidant activity in ferric reducing ability of plasma (FRAP), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. researchgate.net The mechanism of their antioxidant action is believed to involve hydrogen and electron transfer to quench free radicals. nih.govresearchgate.net The presence of an unsubstituted indole nitrogen atom and the ability to form a stable indolyl radical are considered important for this activity. nih.govresearchgate.net Some C-3 substituted indole derivatives have also shown cytoprotective effects against oxidative hemolysis in human red blood cells, likely through interactions with the cell membrane. nih.govresearchgate.net
Anti-inflammatory Properties:
The anti-inflammatory effects of indole derivatives are often linked to their ability to modulate key inflammatory pathways. For example, indole-3-carbinol has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells. nih.govnih.gov This is often accompanied by a reduction in the activity of NADPH oxidase and inducible nitric oxide synthase (iNOS), leading to decreased production of reactive oxygen species (ROS) and nitric oxide (NO). nih.govnih.govchemrxiv.org Some indole derivatives have also been found to upregulate the anti-inflammatory cytokine IL-10 and inhibit the expression of cyclooxygenase-2 (COX-2). chemrxiv.org Molecular docking studies suggest that these anti-inflammatory effects may be mediated through the NF-κB signaling pathway. chemrxiv.org
Table 2: In Vitro Antioxidant and Anti-inflammatory Effects of Indole Derivatives
| Compound/Derivative | Assay/Model | Key Findings |
|---|---|---|
| Indole-3-acetonitrile (IAN) & Indole-3-carbinol (I3C) | FRAP, DPPH, ABTS assays | Demonstrated antioxidant activity researchgate.net |
| C-3 substituted indole derivatives | Oxidative hemolysis in RBCs | Showed cytoprotective effects nih.govresearchgate.net |
| Indole-3-carbinol (I3C) | LPS-stimulated cells | Reduced TNF-α, IL-6, NADPH oxidase activity, iNOS, and NO production nih.govnih.gov |
| Indole derivatives of ursolic acid | LPS-stimulated RAW 264.7 macrophages | Reduced NO, TNF-α, IL-6, IL-1β, PGE2; Increased IL-10; Inhibited iNOS, COX-2, and ROS chemrxiv.org |
Investigation of Anticancer Mechanisms in Cultured Cell Lines
A significant body of research has focused on the anticancer potential of indole-3-carbonitrile derivatives, revealing their ability to induce cell death and inhibit proliferation in various cancer cell lines.
Indole-3-carbinol (I3C) and its derivatives have been shown to induce apoptosis and cause cell cycle arrest in a variety of cancer cell lines, including the colon cancer cell line HCT116, the breast cancer cell line MCF-7, and the liver cancer cell line HepG2. nih.govtandfonline.com
In colorectal cancer cells like HCT116, I3C treatment has been shown to decrease cell viability and induce apoptosis in a dose-dependent manner. nih.gov Mechanistically, I3C can activate the aryl hydrocarbon receptor (AHR), leading to downstream effects that contribute to its cytotoxic and pro-apoptotic actions. nih.gov Furthermore, I3C and its derivative, N-benzylindole-3-carbinol (NI3C), can delay the G1-S phase transition in HCT-116 cells, which is associated with increased levels of the cyclin-dependent kinase (CDK) inhibitors p21 and p27. tandfonline.com
In the context of breast cancer, particularly in MCF-7 cells, I3C induces a G1 cell cycle arrest. nih.gov This is achieved by selectively inhibiting the expression of cyclin-dependent kinase 6 (CDK6). nih.gov This effect is independent of the estrogen receptor signaling pathway, as it is also observed in estrogen receptor-deficient MDA-MB-231 cells. nih.gov The cell cycle arrest is also linked to the upregulation of p21 and p27. nih.govtandfonline.com
The pro-apoptotic effects of I3C involve the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. tandfonline.com This leads to the release of cytochrome c from the mitochondria and the activation of caspases, ultimately culminating in programmed cell death. tandfonline.com
Beyond inducing apoptosis and cell cycle arrest, indole derivatives can modulate other cellular processes that are critical for cancer cell survival and proliferation. While direct evidence for tubulin polymerization inhibition by this compound is limited in the provided search results, the broader class of indole derivatives is known to target various signaling pathways.
Indole-3-carbinol and its major metabolite, 3,3'-diindolylmethane (B526164) (DIM), have been shown to affect multiple signaling pathways that govern cell cycle progression and survival. nih.gov These include the Akt-NFκB signaling pathway, caspase activation, and estrogen receptor signaling. nih.gov I3C has also been reported to induce endoplasmic reticulum stress responses in cancer cells, leading to the upregulation of stress-related proteins that negatively regulate cell growth and promote apoptosis. nih.gov
Table 3: Anticancer Mechanisms of Indole-3-Carbonitrile Derivatives in Vitro
| Cell Line(s) | Effect | Mechanism |
|---|---|---|
| HCT116 (Colon Cancer) | Apoptosis, Cell Cycle Arrest (G1/S) | AHR activation, increased p21 and p27 tandfonline.comnih.gov |
| MCF-7 (Breast Cancer) | Cell Cycle Arrest (G1) | Inhibition of CDK6 expression, increased p21 and p27 nih.govnih.gov |
| Various Cancer Cells | Apoptosis | Downregulation of Bcl-2, upregulation of Bax, caspase activation tandfonline.com |
| Various Cancer Cells | Modulation of Signaling Pathways | Inhibition of Akt-NFκB, induction of ER stress nih.gov |
Antiviral Activity Studies in Cellular Assays
Indole derivatives have emerged as a promising class of compounds with broad-spectrum antiviral activity.
Studies have shown that certain indole derivatives can effectively inhibit the replication of various viruses in cell-based assays. For instance, 3-indoleacetonitrile (B1196911) has demonstrated profound antiviral activity against a wide range of influenza A viruses in A549 cells. nih.gov Similarly, a derivative of 5-methoxyindole-3-carboxylic acid has been found to completely inhibit the replication of SARS-CoV-2 in vitro at a concentration of 52.0 μM. actanaturae.runih.gov This compound also suppressed syncytium formation induced by the SARS-CoV-2 spike protein by 89%. actanaturae.runih.gov
The mechanisms underlying the antiviral activity of indole derivatives are diverse and can be virus-specific. Some indole compounds act as entry and fusion inhibitors, preventing the virus from entering the host cell. nih.gov Others function as reverse transcriptase inhibitors, integrase inhibitors, or protease inhibitors, targeting key viral enzymes necessary for replication. nih.gov For example, the anti-influenza activity of 3-indoleacetonitrile is thought to involve a common mechanism that restricts the proliferation of various influenza virus strains. nih.gov In the case of SARS-CoV-2, the antiviral effect of the 5-methoxyindole-3-carboxylic acid derivative was associated with interferon-inducing activity. actanaturae.ru
Table 4: In Vitro Antiviral Activity of Indole Derivatives
| Compound/Derivative | Virus | Cell Line | Key Findings |
|---|---|---|---|
| 3-Indoleacetonitrile | Influenza A viruses | A549 | Profound antiviral activity nih.gov |
| 5-Methoxyindole-3-carboxylic acid derivative | SARS-CoV-2 | Vero E6 | Complete inhibition of replication at 52.0 μM; 89% suppression of syncytium formation actanaturae.runih.gov |
| Indole-3-carboxamide derivatives | Zika Virus | U87 glioma | Inhibition of ZVpro with IC50 values in the low micromolar range nih.gov |
Herbicidal Activity as Auxin Receptor Antagonists in Plant Models
In addition to their potential in medicine, indole derivatives have also been explored for their applications in agriculture, specifically as herbicides.
Certain indole-3-carboxylic acid derivatives have been designed and synthesized as potential antagonists of the auxin receptor protein TIR1. frontiersin.orgnih.gov Auxins are a class of plant hormones that play a crucial role in plant growth and development. frontiersin.org Synthetic auxin herbicides mimic the action of natural auxins but are more stable and effective. frontiersin.orgnih.gov
In petri dish assays, many of these synthesized indole-3-carboxylic acid derivatives exhibited significant inhibitory effects on the root and shoot growth of both dicotyledonous (e.g., rape) and monocotyledonous (e.g., barnyard grass) plants. frontiersin.orgnih.gov For example, some compounds achieved inhibition rates of up to 96% and 95% for the root of rape at a concentration of 100 mg/L. nih.gov
The proposed mechanism of action for these herbicidal indole derivatives is their ability to act as auxin antagonists. nih.gov They compete with the natural auxin, indole-3-acetic acid (IAA), for binding to the TIR1 receptor. frontiersin.orgnih.gov This disruption of auxin signaling leads to abnormal growth and ultimately, the death of the plant. Molecular docking studies have shown that these compounds can interact with the TIR1 protein through π–π stacking, hydrogen bonding, and hydrophobic interactions. frontiersin.orgnih.gov
Table 5: Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives
| Compound Class | Target Plants | Activity | Proposed Mechanism |
|---|---|---|---|
| Indole-3-carboxylic acid derivatives | Rape (dicot), Barnyard grass (monocot) | Inhibition rates of 60-97% on roots and shoots frontiersin.orgnih.gov | Antagonism of the auxin receptor protein TIR1 frontiersin.orgnih.gov |
| Indole-3-carbinol | Arabidopsis thaliana | Inhibition of root elongation | Perturbs the auxin-dependent interaction of TIR1 with Aux/IAA proteins nih.gov |
Advanced Applications Beyond Medicinal Chemistry
4-Methyl-1H-Indole-3-Carbonitrile as a Key Intermediate in Complex Organic Synthesis
The indole (B1671886) ring is a privileged structural motif present in a vast number of natural products, particularly alkaloids, and functional materials. rsc.org Consequently, developing efficient synthetic routes to complex indole-containing frameworks is a central goal in organic chemistry. rsc.orgopenmedicinalchemistryjournal.com this compound serves as a valuable starting material or intermediate in this context due to the reactivity of its core structure and the versatility of the nitrile functional group.
The indole-3-carbonitrile moiety can be elaborated into various other functional groups. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, providing access to indole-3-carboxylic acid derivatives, which are themselves important synthetic precursors. acs.org Palladium-catalyzed reactions, a cornerstone of modern organic synthesis, have been employed to functionalize the indole core at various positions. For example, while indole-3-carboxylic acids can undergo decarboxylative C2-arylation, other directing groups can steer functionalization to different positions like C4. acs.org
Furthermore, indole aldehydes, which are structurally related to indole carbonitriles, are key substrates in cascade reactions to build complex polycyclic systems. Rhodium-catalyzed oxidative annulation of indole-3-carbaldehydes with alkynes can produce cyclopenta[b]indol-1(4H)-ones. acs.org The electronic properties of substituents on the indole ring significantly influence the efficiency of such cyclizations, with electron-donating groups at the C-4 position, such as a methyl group, leading to higher yields. acs.org This highlights the synthetic utility of the 4-methylindole (B103444) scaffold inherent in this compound for constructing elaborate molecular architectures. The synthesis of related structures, like methyl indole-4-carboxylate, often involves multi-step sequences where precursors are carefully chosen for subsequent transformations. orgsyn.org
Potential in Materials Science
The electronically rich and planar structure of the indole ring makes its derivatives promising candidates for applications in materials science, particularly in optics and photonics.
Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for technologies like telecommunications, optical data storage, and frequency conversion. arxiv.orgnih.gov Organic molecules, especially those with extended π-conjugated systems, are of great interest for NLO applications. arxiv.org The key to a strong NLO response is often a molecular structure that facilitates intramolecular charge transfer (ICT), typically a donor-π-acceptor (D-π-A) arrangement. nih.gov
The indole nucleus can act as an effective electron donor. researchgate.net When combined with an electron-accepting group through a π-conjugated linker, the resulting molecule can exhibit significant NLO properties. arxiv.orgresearchgate.net The nitrile group (-CN) is a well-known electron-withdrawing group. Thus, the this compound structure contains a potential donor (the indole ring) and an acceptor (the nitrile group). The NLO response, particularly the first hyperpolarizability (β), is highly sensitive to the nature and position of substituents on the indole ring. researchgate.netnih.gov Studies on various substituted ethenyl indoles show that the NLO properties are substituent-dependent. researchgate.net For instance, introducing strong electron-withdrawing groups can enhance the hyperpolarizability. nih.gov Computational studies on indole derivatives like Indole-7-carboxyldehyde have shown that intramolecular charge transfer from the indole's NH group to the acceptor group leads to high dipole moment and hyperpolarizability values, suggesting strong NLO potential. arxiv.orgresearchgate.net
The table below presents data from a study on ethenyl indoles, illustrating how different substituents affect the first hyperpolarizability (β), a key measure of second-order NLO activity.
| Compound (Substituent on Ethenyl Indole) | First Hyperpolarizability (β) (10⁻³⁰ esu⁻¹ cm⁵) |
| Electron Withdrawing Groups | |
| NO₂ | 115 |
| Cl | 20 |
| H | 9 |
| Electron Donating Groups | |
| OH | 24 |
| OCH₃ | 17 |
| NH₂ | 9 |
| Data sourced from a study on the NLO properties of ethenyl indoles with various donor or acceptor substituents. researchgate.net |
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules (luminogens) are induced to emit light intensely upon aggregation or in the solid state. wikipedia.orgrsc.org This is the opposite of the common aggregation-caused quenching (ACQ) effect. The primary mechanism for AIE is the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel, resulting in strong fluorescence. rsc.orgacs.org
AIE luminogens (AIEgens) have found applications as chemical sensors, biological probes, and in organic light-emitting diodes (OLEDs). rsc.org The indole scaffold has been incorporated into molecules exhibiting AIE properties. For example, indole derivatives have been shown to reduce the aggregation of certain proteins, a process that can be monitored by fluorescence. nih.gov More directly, complex heterocyclic molecules derived from indole-3-carbaldehydes have been synthesized and shown to possess blue or green emission properties. acs.org X-ray analysis of one such derivative revealed a highly twisted molecular structure that suppresses tight molecular packing, a strategy often used in designing efficient OLED materials. acs.org
While this compound itself has not been extensively studied for AIE, its structure possesses features common to AIEgens. The indole core is a rigid planar structure, and the attached methyl and carbonitrile groups can influence intermolecular interactions (like C-H···N hydrogen bonds) and packing modes in the solid state. acs.org By chemically modifying this compound to include rotor units (groups capable of rotation in solution), it is conceivable to design novel AIEgens where aggregation restricts these rotations, thereby activating fluorescence.
Applications in Agrochemicals
Indole derivatives play a significant role in agriculture, serving as insecticides, fungicides, and herbicides. researchgate.net The structural similarity of some indole compounds to the natural plant hormone auxin (indole-3-acetic acid) allows them to be developed as potent plant growth regulators and herbicides. frontiersin.orgnih.gov
Researchers have designed and synthesized novel indole-3-carboxylic acid derivatives that act as antagonists for the auxin receptor protein TIR1. frontiersin.orgnih.gov These compounds exhibit significant herbicidal activity against both dicotyledonous and monocotyledonous weeds. frontiersin.orgnih.gov Since the carbonitrile group of this compound can be readily hydrolyzed to a carboxylic acid, it represents a key precursor for this class of herbicides. The methyl group at the 4-position can be used to fine-tune the molecule's activity and selectivity.
The table below shows the herbicidal activity of two indole-3-carboxylic acid derivatives against the roots of rape (a dicot) and barnyard grass (a monocot).
| Compound | Concentration (mg/L) | Inhibition Rate on Rape Root (%) | Inhibition Rate on Barnyard Grass Root (%) |
| 10d | 100 | 96 | 85 |
| 10 | 92 | 65 | |
| 10h | 100 | 95 | 82 |
| 10 | 93 | 60 | |
| Data adapted from a study on indole-3-carboxylic acid derivatives as potential TIR1 antagonists. frontiersin.orgnih.gov |
Beyond herbicides, other synthetic indole derivatives have demonstrated potent insecticidal activity. For instance, the compound 1-(1H-indol-3-yl)hexan-1-one showed high toxicity against the diamondback moth (Plutella xylostella), a major agricultural pest, with greater efficacy than the commercial pyrethroid deltamethrin. researchgate.net This highlights the broad potential of the indole scaffold, and by extension intermediates like this compound, for the development of new agrochemical agents.
Future Directions and Emerging Research Perspectives
Integration of Artificial Intelligence and Machine Learning in Indole-3-Carbonitrile Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of drug discovery and materials science, with indole-3-carbonitrile design being a prime area for its application. ijirt.orgbohrium.commdpi.com These computational tools can rapidly analyze vast datasets of chemical structures and biological activities to identify novel derivatives of 4-methyl-1H-indole-3-carbonitrile with enhanced properties. nih.gov
De novo drug design: Generating novel molecular structures with desired pharmacological profiles. researchgate.net
Virtual screening: Rapidly assessing large libraries of virtual compounds for their potential to interact with specific biological targets. nih.gov
Predictive modeling: Forecasting the physicochemical properties, bioactivity, and potential toxicity of new indole-3-carbonitrile derivatives. mdpi.comnih.gov
The integration of AI and ML is anticipated to significantly accelerate the discovery and optimization of lead compounds, reducing the time and cost associated with traditional research and development pipelines. ijirt.orgbohrium.com
Table 1: Applications of AI and Machine Learning in Indole-3-Carbonitrile Research
| Application Area | AI/ML Technique | Potential Impact on this compound Research |
| Lead Identification | Deep Learning, Neural Networks | Identification of novel derivatives with high predicted efficacy and low off-target effects. ijirt.org |
| Synthesis Planning | Retrosynthesis Prediction Algorithms | Design of efficient and sustainable synthetic routes. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Accurate prediction of biological activity, solubility, and other key properties. researchgate.net |
Exploration of Novel Synthetic Methodologies with Enhanced Sustainability
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Research into the synthesis of this compound and its derivatives is increasingly focused on green chemistry principles. This includes the use of less hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions.
Recent advancements in this area include:
One-pot multicomponent reactions: These reactions allow for the synthesis of complex molecules in a single step, reducing waste and improving efficiency.
Microwave-assisted synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields. tandfonline.com
Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher purity products and safer processes.
These sustainable methodologies not only minimize the environmental impact of chemical synthesis but also often lead to the discovery of novel chemical transformations and molecular scaffolds. rsc.org
Deeper Mechanistic Elucidation of Biological Activities at the Subcellular Level
While preliminary studies have highlighted the potential biological activities of indole-3-carbonitrile derivatives, a deeper understanding of their mechanisms of action at the subcellular level is crucial for their development as therapeutic agents. Future research will likely focus on identifying the specific molecular targets and signaling pathways modulated by this compound.
A recent study on novel 1H-indole-3-carbonitrile derivatives demonstrated their potential as Tropomyosin receptor kinase (TRK) inhibitors. nih.gov Mechanistic investigations revealed that the lead compound induced cancer cell death by arresting the cell cycle and triggering apoptosis. nih.gov Further studies are needed to pinpoint the precise subcellular interactions, such as binding to specific proteins or nucleic acids, that underpin these effects. Advanced imaging techniques and proteomic approaches will be instrumental in unraveling these intricate molecular mechanisms.
Development of Advanced Analytical Techniques for Characterization
The precise characterization of this compound and its derivatives is fundamental to understanding their chemical and biological properties. The development and application of advanced analytical techniques are essential for ensuring the purity, identity, and structural integrity of these compounds.
Key analytical techniques for the characterization of indole (B1671886) derivatives include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. mdpi.com
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns.
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the nitrile group.
X-ray Crystallography: Determines the three-dimensional arrangement of atoms in a crystalline solid, providing definitive structural information. researchgate.net
Future advancements may involve the use of hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of complex mixtures and the identification of trace impurities. researchgate.net
Table 2: Spectroscopic Data for Characterization of Indole Derivatives
| Technique | Key Observables for Indole-3-carbonitriles |
| ¹H NMR | Signals in the aromatic region (δ 6.5–8.0 ppm) and for the methyl group (~δ 2.5 ppm). |
| ¹³C NMR | Resonances for the indole ring carbons and the nitrile carbon. mdpi.com |
| IR Spectroscopy | A sharp absorption band for the nitrile group (C≡N) around 2200-2260 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |
Multidisciplinary Research Collaborations for Comprehensive Compound Assessment
The comprehensive evaluation of this compound necessitates a collaborative effort across various scientific disciplines. The complexity of modern drug discovery and materials science requires the integration of expertise from chemists, biologists, pharmacologists, and computational scientists.
Such multidisciplinary collaborations will be vital for:
Integrated drug discovery platforms: Combining synthetic chemistry, biological screening, and computational modeling to accelerate the identification and optimization of drug candidates.
Pharmacokinetic and pharmacodynamic studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) of new compounds.
Toxicology and safety assessment: Evaluating the potential adverse effects of novel indole derivatives.
By fostering these collaborative efforts, the scientific community can ensure a thorough and efficient assessment of the potential applications of this compound and its analogs.
Q & A
Q. What are the standard synthetic routes for 4-methyl-1H-indole-3-carbonitrile, and what key reaction conditions optimize yield?
The synthesis of this compound typically employs transition metal-catalyzed reactions. A Sonogashira coupling followed by CuI-mediated cyclization has been adapted from analogous indole-3-carbonitrile syntheses, achieving yields up to 75% under optimized conditions (80°C, DMF solvent, 12-hour reaction time) . Alternative green chemistry approaches, such as microwave-assisted synthesis or solvent-free conditions, reduce reaction time (30–60 minutes) and minimize byproducts . Critical parameters include anhydrous conditions for moisture-sensitive intermediates and precise stoichiometric ratios (aryl halide to nitrile groups, 1:1.2 molar ratio) .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
Structural confirmation relies on a combination of techniques:
- IR spectroscopy : Detects nitrile (C≡N) stretches at ~2200 cm⁻¹ and indole N-H stretches at ~3400 cm⁻¹ .
- NMR spectroscopy : ¹H NMR reveals aromatic proton environments (δ 6.8–7.4 ppm) and methyl group signals (δ 2.3–2.5 ppm) .
- X-ray crystallography : SHELXL refinement of single-crystal data resolves bond lengths (e.g., C≡N: 1.14 Å) and dihedral angles between substituents . For example, the angle between the indole core and methyl group is critical for intermolecular interactions .
Advanced Research Questions
Q. What strategies are employed to analyze the structure-activity relationships (SAR) of this compound derivatives in drug discovery?
SAR studies focus on two key modifications:
- Hydrophobic substituents : Introducing alkyl/aryl groups at the indole 4-position enhances PAK1 inhibitory activity by occupying deep binding pockets .
- Polar functional groups : Adding hydrophilic moieties (e.g., hydroxyl, carboxyl) improves solubility and target selectivity. Computational docking (AutoDock Vina) paired with in vitro kinase assays (IC₅₀ measurements) validates these modifications .
- Crystallographic data : SHELX-refined structures guide rational design by correlating substituent orientation (e.g., dihedral angles) with binding affinity .
Q. How do crystallographic data resolve contradictions in the reported molecular conformations of substituted indole-3-carbonitriles?
Single-crystal X-ray diffraction reveals that dihedral angles between the indole core and substituents vary due to steric/electronic effects. For example:
- 4-Methoxy derivatives exhibit angles of 58.41° , while bulkier substituents (e.g., benzyl) increase angles to 86.97° .
- Contradictions in literature often arise from crystallization solvents (ethyl acetate vs. DMSO), which alter packing forces. High-resolution data (<1.0 Å) and hydrogen-bonding analysis (C-H···N interactions) confirm dominant conformations . SHELXL refinement parameters (R factor <0.05) ensure accuracy .
Q. What methodological approaches are recommended to assess the biochemical transport and distribution of this compound in cellular systems?
- Uptake studies : Radiolabeled analogs (³H or ¹⁴C) quantify cellular accumulation via liquid scintillation counting .
- Transporter assays : Competitive inhibition experiments (e.g., using ABCB1 inhibitors like verapamil) identify efflux pump interactions .
- Tissue distribution profiling : LC-MS/MS analysis of tissue homogenates reveals preferential accumulation in hepatic and renal systems .
Methodological Guidance
Q. What in vitro assays are recommended to evaluate the biochemical activity of this compound?
- Enzyme inhibition assays : PAK1 kinase inhibition is measured via ADP-Glo™ luminescence, with IC₅₀ values calculated from dose-response curves .
- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) determine affinity (Kᵢ) for serotonin or dopamine receptors .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects at 24–72-hour exposures .
Q. How can researchers address discrepancies in reported synthetic yields for this compound derivatives?
- Parameter optimization : Systematic variation of catalysts (CuI vs. Pd(PPh₃)₄), solvents (DMF vs. THF), and temperatures (60–100°C) identifies yield-limiting factors .
- Byproduct analysis : GC-MS or HPLC-MS detects intermediates (e.g., dehalogenated byproducts), guiding stoichiometric adjustments .
- Reproducibility protocols : Strict adherence to anhydrous conditions and inert atmospheres (N₂/Ar) minimizes side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
